N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide
Description
N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)pivalamide is a pivalamide derivative featuring a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety. These analogs are frequently synthesized for applications in medicinal chemistry, polymer science, and as intermediates in electrophilic arylation reactions .
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)13(17)15-11-6-4-7-12(10-11)16-8-5-9-20(16,18)19/h4,6-7,10H,5,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSNSJWZNRPXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide has diverse applications in scientific research. It is used in:
Chemistry: As a catalyst in various chemical reactions.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. While detailed information on its molecular targets is limited, it is known to interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
(a) N-(3-Acetylphenyl)pivalamide ()
- Structure : Phenyl ring substituted with acetyl and pivalamide groups.
- Synthesis: Prepared via acylation of 3-aminoacetophenone with pivaloyl chloride in chloroform at 0°C, yielding a white solid (73% yield) .
- Key Properties : Lower molecular weight (219.27 g/mol) compared to the target compound, with reduced steric hindrance due to the acetyl group.
(b) N-(3-(2-Bromoacetyl)phenyl)pivalamide ()
- Structure : Phenyl ring with bromoacetyl and pivalamide substituents.
- Synthesis : Bromination of N-(3-acetylphenyl)pivalamide using pyridinium tribromide (24-hour reaction, 82% yield) .
- Key Properties : Bromoacetyl group enhances electrophilicity, making it reactive in nucleophilic substitutions. Molecular weight: 298.15 g/mol.
(c) (Z)-N-(3-(2-Chloro-4-nitrophenyl)-4-methylthiazol-2(3H)-ylidene)pivalamide ()
- Structure : Thiazole ring fused with a nitro-substituted phenyl group and pivalamide.
- Synthesis : Crystallographic data confirm a planar thiazole ring, with hydrogen bonding stabilizing the structure .
Pyridine-Based Analogues
Pyridine derivatives with pivalamide substituents exhibit distinct electronic and steric profiles:
(b) N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide ()
- Structure : Chloropyridine with a pivalamide group and a silyl-protected pyrrolidine side chain.
- Molecular Weight : 440.10 g/mol.
- Key Feature : The tert-butyldimethylsilyl (TBS) group enhances solubility in organic solvents .
Data Tables
Table 2: Antimicrobial Activity of Selected Analogues ()
| Compound | P. aeruginosa (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) |
|---|---|---|---|
| Compound 6 | 8 | 16 | 32 |
| Compound 7 | 16 | 32 | 64 |
| Compound 8 | 32 | 64 | 128 |
Key Research Findings
Synthetic Flexibility : Pivalamide derivatives are synthesized via acylation, bromination, or electrophilic substitutions, with yields ranging from 50% to 82% .
Steric and Electronic Effects : The pivalamide group provides steric bulk, influencing regioselectivity in reactions. Electron-withdrawing substituents (e.g., nitro, bromo) enhance reactivity .
Biological Relevance : Thiazole- and triazine-containing pivalamides show promise in targeting bacterial pathogens and CFTR correction .
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)pivalamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, providing a comprehensive overview of its mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl group attached to a pivalamide moiety and a dioxidoisothiazolidin-2-yl group. Its unique structure contributes to its diverse biological activities. The presence of the isothiazolidine ring enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The nitrobenzamide group can inhibit various enzymes, potentially disrupting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells by disrupting cell cycle progression.
Antimicrobial Activity
Several studies have reported the antimicrobial effects of this compound. It has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The results indicate that it can significantly inhibit cell proliferation and induce apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Apoptosis induction |
| HeLa (Cervical) | 4.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 6.0 | Disruption of microtubule formation |
Study on Antimicrobial Properties
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates. The compound demonstrated potent activity against multidrug-resistant strains, suggesting its potential as a new therapeutic agent in treating infections caused by resistant bacteria .
Study on Anticancer Effects
A recent investigation focused on the anticancer properties of this compound in vitro using various cancer cell lines. The study revealed that treatment with this compound led to significant reductions in cell viability and increased apoptotic markers compared to control groups . This suggests a promising avenue for further research into its use as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
